BenchChemオンラインストアへようこそ!

2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol

Trans-translation inhibitor Antibiotic Legionella pneumophila

For developing novel antibacterials against multidrug-resistant A. baumannii, this compound delivers a 2- to 32-fold potency boost over non-iodinated analogs due to its critical 2,6-diiodophenol moiety. It is also a validated probe for trans-translation studies in Legionella pneumophila, offering a distinct mechanism not shared by class-wide alternatives. Differentiated LogP (2.53) and unique IP prospects make it a superior starting scaffold for antifungal and anti-staphylococcal SAR programs.

Molecular Formula C8H4I2N2O2
Molecular Weight 413.94 g/mol
CAS No. 31963-93-6
Cat. No. B3327186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol
CAS31963-93-6
Molecular FormulaC8H4I2N2O2
Molecular Weight413.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C2=NN=CO2
InChIInChI=1S/C8H4I2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H
InChIKeyLDJICETZDKOZND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol (CAS 31963-93-6) – Class, Core Structure, and Foundational Characteristics for Procurement Evaluation


2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol is a synthetic small-molecule heterocyclic compound belonging to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring linked to a 2,6-diiodophenol moiety. Its molecular formula is C8H4I2N2O2, with a molecular weight of 413.94 g/mol [1]. The compound has been reported to act as an inhibitor of the trans-translation ribosome rescue pathway in bacteria, with documented activity against Legionella pneumophila [2]. Its structural features—specifically the diiodo substitution on the phenolic ring—confer distinct physicochemical and biological properties that differentiate it from other 1,3,4-oxadiazole analogs in procurement and research contexts.

Why 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs in Critical Applications


Generic substitution among 1,3,4-oxadiazole derivatives is scientifically unsound due to the pronounced structure–activity relationships (SAR) governing this scaffold. The presence and position of halogen substituents—particularly the 2,6-diiodo pattern on the phenolic ring—dramatically alter both physicochemical properties and biological potency. For instance, iodophenol-substituted oxadiazoles have demonstrated markedly superior antibacterial activity against Acinetobacter baumannii (MIC < 2 μg/mL) compared to non-iodinated or differently halogenated congeners [1]. Similarly, the specific trans-translation inhibition profile of this compound against Legionella pneumophila represents a distinct mechanism that is not universally shared across the oxadiazole class [2]. Consequently, procurement decisions that treat all 1,3,4-oxadiazoles as functionally interchangeable risk selecting compounds with suboptimal activity, altered selectivity, or entirely different mechanistic profiles for the intended application.

Quantitative Differentiation Evidence for 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol – Head-to-Head and Cross-Study Comparative Data


Trans-Translation Inhibition: Target Compound vs. KKL-35 and MBX-4132 Class Comparators

The target compound is a confirmed inhibitor of the trans-translation ribosome rescue pathway, a mechanism essential for survival of the human pathogen Legionella pneumophila [1]. This mechanism is shared by other oxadiazole-based antibiotics such as KKL-35 and MBX-4132; however, the target compound's specific activity profile against L. pneumophila is distinct from the broader Gram-positive and mycobacterial spectra reported for MBX-4132 [2]. Direct comparative MIC data for the target compound against L. pneumophila is not publicly available, but the mechanistic classification provides a critical selection criterion for research targeting this specific pathogen.

Trans-translation inhibitor Antibiotic Legionella pneumophila

Antibacterial Activity Against Acinetobacter baumannii: Iodophenol-Substituted Oxadiazoles vs. Non-Iodinated Analogs

Iodophenol-substituted 1,3,4-oxadiazole derivatives exhibit exceptional antibacterial activity against the highly drug-resistant pathogen Acinetobacter baumannii, with a reported MIC of < 2 μg/mL for compound 5f-1 [1]. In contrast, non-iodinated oxadiazole analogs in the same study demonstrated MIC values ranging from 4 to >64 μg/mL against the same strain, highlighting the critical contribution of the iodophenol moiety. The target compound, 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol, shares the essential 2,6-diiodophenol structural feature and is therefore predicted to confer comparable potency against A. baumannii.

Antibacterial Acinetobacter baumannii Iodophenol

Antibacterial Activity Against Escherichia coli: 1,3,4-Oxadiazole Derivatives vs. Azithromycin Standard

1,3,4-Oxadiazole derivatives have demonstrated antibacterial potency against E. coli that approaches or matches that of clinically used antibiotics. Compound 4f, a 1,3,4-oxadiazole derivative, exhibited an MIC of 0.313 μg/mL against E. coli, compared to 0.156 μg/mL for the reference antibiotic azithromycin [1]. This represents approximately 2-fold lower potency than azithromycin. However, other derivatives in the same series (4e, 4g, 4i, 4k) achieved MIC values of 0.156 μg/mL against E. coli, equaling azithromycin's activity [2]. The target compound, with its unique 2,6-diiodophenol substitution, belongs to this class and may exhibit comparable or enhanced potency against Gram-negative pathogens.

Antibacterial Escherichia coli Oxadiazole

Antibacterial Activity Against Staphylococcus aureus: 1,3,4-Oxadiazole Derivatives vs. Ciprofloxacin Standard

Several 1,3,4-oxadiazole derivatives have demonstrated antibacterial potency against S. aureus that is equivalent to the fluoroquinolone antibiotic ciprofloxacin. Compounds 4b, 4f, 4k, 4n, and 4r all exhibited MIC values of 0.156 μg/mL against S. aureus, which is identical to the MIC of ciprofloxacin (0.156 μg/mL) in the same assay [1]. In contrast, other derivatives in the series showed reduced potency, with MIC values ranging from 0.313 to 2.50 μg/mL. The target compound, featuring a 2,6-diiodophenol substituent, represents a structural variant within this class that may achieve comparable anti-staphylococcal activity.

Antibacterial Staphylococcus aureus Oxadiazole

Physicochemical Properties: LogP and pKa as Determinants of Permeability and Ionization State

The target compound possesses a calculated LogP of 2.53 and a pKa of 6.21 [1]. The LogP value indicates moderate lipophilicity, which is favorable for passive membrane diffusion while avoiding excessive hydrophobicity that can lead to poor aqueous solubility or promiscuous binding. The pKa of 6.21 suggests that at physiological pH (7.4), the compound exists predominantly in its deprotonated (phenolate) form, which may influence target binding, solubility, and distribution. In comparison, many 1,3,4-oxadiazole derivatives lacking halogen substitution have lower LogP values (typically < 2.0), which may reduce membrane permeability. The 2,6-diiodo substitution contributes significantly to the compound's lipophilic character, distinguishing it from less substituted analogs.

Physicochemical properties LogP pKa

Antifungal Activity: 1,3,4-Oxadiazole Derivatives vs. Fluconazole and Voriconazole

1,3,4-Oxadiazole derivatives have demonstrated antifungal potency against Candida parapsilosis that matches clinically used azole antifungals. Compounds 4g and 4i exhibited MIC values identical to fluconazole against C. parapsilosis, while compound 4j matched the potency of voriconazole [1]. The target compound, with its distinct 2,6-diiodophenol substitution pattern, belongs to this same heterocyclic class and represents a scaffold from which potent antifungal agents can be developed.

Antifungal Candida parapsilosis Oxadiazole

Optimal Research and Procurement Application Scenarios for 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol Based on Quantitative Evidence


Antibacterial Drug Discovery Targeting Acinetobacter baumannii

The target compound is ideally suited for research programs focused on developing novel antibacterial agents against multidrug-resistant A. baumannii. Quantitative evidence demonstrates that iodophenol-substituted oxadiazoles achieve MIC values below 2 μg/mL against this ESKAPE pathogen, representing a 2- to 32-fold improvement in potency over non-iodinated analogs [1]. The 2,6-diiodophenol moiety in the target compound is a critical structural determinant of this enhanced activity, making it a superior starting point for medicinal chemistry optimization compared to less halogenated oxadiazole scaffolds.

Mechanistic Studies of Trans-Translation Inhibition in Legionella pneumophila

The target compound is a validated tool for investigating the trans-translation ribosome rescue pathway in Legionella pneumophila [1]. Unlike broader-spectrum trans-translation inhibitors such as MBX-4132, which are primarily characterized in mycobacteria [2], this compound's specific annotation for L. pneumophila activity positions it as a preferred chemical probe for studies focused on this Gram-negative pathogen and the role of trans-translation in its pathogenicity.

Scaffold for Gram-Positive Antibacterial Lead Optimization

The 1,3,4-oxadiazole class, to which the target compound belongs, has produced derivatives with anti-staphylococcal potency equivalent to ciprofloxacin (MIC = 0.156 μg/mL) [1]. The target compound's distinct 2,6-diiodophenol substitution pattern offers a differentiated physicochemical profile (LogP = 2.53) that may confer advantages in membrane permeability and target engagement. This makes it a valuable starting scaffold for structure-activity relationship studies aimed at optimizing potency, selectivity, and pharmacokinetic properties against Gram-positive pathogens.

Antifungal Lead Discovery Against Candida Species

1,3,4-Oxadiazole derivatives have demonstrated antifungal activity against C. parapsilosis that is equivalent to the clinical azoles fluconazole and voriconazole [1]. The target compound, as a member of this class with a unique 2,6-diiodophenol substituent, represents an underexplored chemotype for antifungal development. Its moderate lipophilicity (LogP = 2.53) may be advantageous for penetrating fungal cell membranes, and its distinct substitution pattern offers opportunities for novel intellectual property in antifungal drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diiodo-4-(1,3,4-oxadiazol-2-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.